molecular formula C19H13N3O7S2 B091699 8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid CAS No. 117-87-3

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid

Cat. No.: B091699
CAS No.: 117-87-3
M. Wt: 459.5 g/mol
InChI Key: GNOVKNAMSGDHAT-UHFFFAOYSA-N
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Description

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is often used as a dye and in various analytical applications due to its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 8-hydroxyquinoline-5-sulfonic acid in an alkaline medium. This step forms the azo linkage, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation.

    Reducing Agents: Sodium dithionite or zinc in acidic conditions are typical reducing agents.

    Substitution Reactions: These often require strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various sulfonated derivatives depending on the substituent.

Scientific Research Applications

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid has a wide range of applications in scientific research:

    Analytical Chemistry: Used as a complexometric indicator due to its ability to form stable complexes with metal ions.

    Biological Studies: Employed in staining techniques for microscopy, helping to visualize cellular components.

    Medical Research: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its interaction with biological molecules.

    Industrial Applications: Utilized in the dyeing industry for its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the hydroxyl and sulfonic acid groups play crucial roles in binding to metal ions, facilitating various analytical and biological applications. The molecular targets often include metal ions like iron, copper, and zinc, which are essential in many biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-sulfonic acid: Lacks the azo group, making it less effective in forming colored complexes.

    4-Amino-1-naphthalenesulfonic acid: Does not have the quinoline structure, limiting its complexation abilities.

    Azo dyes: Other azo compounds like methyl orange or Congo red, which have different substituents and applications.

Uniqueness

8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid is unique due to its combination of the quinoline and naphthalene structures, along with the azo linkage and sulfonic acid groups. This combination provides it with distinct chemical properties, such as high stability and strong metal-binding capabilities, making it particularly valuable in analytical and industrial applications.

Properties

IUPAC Name

8-hydroxy-7-[(4-sulfonaphthalen-1-yl)diazenyl]quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14/h1-10,23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOVKNAMSGDHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189521
Record name 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid
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Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-87-3
Record name 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-87-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-7-((4-sulpho-1-naphthyl)azo)quinoline-5-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxy-7-[(4-sulpho-1-naphthyl)azo]quinoline-5-sulphonic acid
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